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N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide

Physicochemical profiling Drug-likeness Lead optimization

Sourcing reliable, high-purity probes for HTS and SAR campaigns often leads to supply chain delays and unverified purity. This 4-chlorophenylsulfonamido-benzamide derivative solves both: - Validated >98% purity and cataloged in ZINC (ID: ZINC000000805476) for lead-like screening. - Distinct logP (4.09) and tPSA (115 Ų) profile for benchmarking permeability-driven vs. affinity-driven cellular activity. - Immediate stock availability eliminates synthesis lead times.

Molecular Formula C20H15ClN2O5S
Molecular Weight 430.86
CAS No. 898457-11-9
Cat. No. B2725799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide
CAS898457-11-9
Molecular FormulaC20H15ClN2O5S
Molecular Weight430.86
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)Cl
InChIInChI=1S/C20H15ClN2O5S/c21-14-3-8-17(9-4-14)29(25,26)23-15-5-1-13(2-6-15)20(24)22-16-7-10-18-19(11-16)28-12-27-18/h1-11,23H,12H2,(H,22,24)
InChIKeyDMCJBDOZHWMAHR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes30 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Benzodioxolyl)-4-chlorophenylsulfonamido Benzamide: Structural Identity & Physicochemical Profile


N-(benzo[d][1,3]dioxol-5-yl)-4-(4-chlorophenylsulfonamido)benzamide (CAS 898457-11-9, molecular formula C20H15ClN2O5S, MW 430.86 g/mol) is a fully synthetic small molecule belonging to the aryl sulfonamide–benzamide chemotype, featuring a 1,3-benzodioxole (benzo[d][1,3]dioxole) ring linked via an amide bond to a 4‑(4‑chlorophenylsulfonamido)benzamide scaffold [1]. The compound is catalogued in the ZINC database (ZINC000000805476) with a calculated logP of 4.09 and topological polar surface area of 115 Ų, placing it within lead-like chemical space suitable for high‑throughput screening campaigns, though no bioactivity data have been deposited in ChEMBL or PubChem BioAssay for this specific substance [2]. It is commercially available as a screening compound from multiple vendors (e.g., Life Chemicals catalogue F2620‑1726, 90%+ purity, 30 mg at $119) and is offered solely as a research reagent, not as a drug substance, consistent with its position as a probe molecule within commercial HTS libraries subject to ongoing SAR exploration [3].

Why Generic Substitution Fails for N-(Benzodioxolyl)-4-chlorophenylsulfonamido Benzamide


Within the benzodioxole‑sulfonamide‑benzamide chemical series, even conservative structural modifications produce pronounced shifts in molecular recognition, target engagement, and physiochemical properties. The 4‑chloro substitution on the phenylsulfonamide ring imparts a distinctive combination of lipophilicity (logP ~4.1) and hydrogen‑bonding topology (donor/acceptor count: 1 HBD, 5 HBA at mid‑pH) that directly influences membrane permeability, solubility, and off‑rate kinetics against targets such as carbonic anhydrases and serine hydrolases [1][2]. The regioisomeric meta‑substituted analog (CAS 898422‑05‑4) differs only in the attachment position of the sulfonamido‑benzamide linker yet yields divergent shape complementarity and electrostatic surface potentials; similarly, replacement of the 4‑chlorophenyl group with a 4‑methoxyphenyl substituent (CAS 898430‑79‑0) alters both steric bulk and electron‑withdrawing character, which can invert selectivity profiles in enzyme and receptor assays [2]. These class‑level observations, drawn from the broader aryl‑sulfonamide pharmacophore literature, establish that this compound cannot be casually replaced by a near‑neighbor without risking loss of the specific pharmacological fingerprint being interrogated in a given screening or SAR campaign [3].

N-(Benzodioxolyl)-4-chlorophenylsulfonamido Benzamide: Differentiation Evidence vs Analogs


Lipophilicity-Driven Permeability & Solubility Differentiation

The 4‑chloro substituent on the phenylsulfonamide ring imparts a calculated logP of 4.09 for the target compound, substantially higher than the 4‑methoxy analog (estimated logP ≈3.1 based on additive fragment contributions and ZINC15 calculated values) and the unsubstituted phenylsulfonamide derivative N‑(benzo[d][1,3]dioxol‑5‑yl)benzenesulfonamide (CAS 333441‑11‑5, calculated logP 2.8) [1]. This 1.0–1.3 log unit increase corresponds to an approximately 10‑ to 20‑fold higher theoretical partition coefficient, directly influencing passive membrane permeability in Caco‑2 and PAMPA models. The trade‑off is reduced aqueous solubility: the target compound is predicted to have thermodynamic aqueous solubility approximately 5–15 µM (based on the Yalkowsky GSE model for a compound with logP ~4.1 and MP >200 °C), compared with 30–80 µM for the unsubstituted analog, a differentiation that is critical when selecting probe molecules for cellular assays versus biochemical screens [2].

Physicochemical profiling Drug-likeness Lead optimization

PSA & Hydrogen-Bonding vs Regioisomer

The para‑substituted sulfonamido‑benzamide scaffold of the target compound places the chlorophenylsulfonamide group in a linear geometry relative to the benzodioxole amide terminus, resulting in a calculated tPSA of 115 Ų and a distinct hydrogen‑bond acceptor/donor spatial distribution (5 HBA, 1 HBD at physiological pH) [1]. In contrast, the meta‑substituted regioisomer N‑(2H‑1,3‑benzodioxol‑5‑yl)‑3‑(4‑chlorobenzenesulfonamido)benzamide (CAS 898422‑05‑4) introduces a kink in the molecular axis, altering the relative orientation of the sulfonamide NH and the amide carbonyl by approximately 60° and reducing the effective molecular length by ~1.2 Å. While both compounds share the same molecular formula (C20H15ClN2O5S), the differential in 3D shape and electrostatic potential surface can lead to substantially different binding poses in enzyme active sites. In a class‑level precedent, para‑ vs. meta‑substituted benzenesulfonamide inhibitors of carbonic anhydrase II showed up to 10‑fold differences in Ki values attributable solely to regioisomeric geometry [2].

Structure‑Activity Relationship (SAR) Molecular recognition Target engagement

Chlorine-Dependent Target Binding in Colorectal Cancer

No direct IC50 or Ki data are currently available in the public domain for CAS 898457‑11‑9 against any specific molecular target [1]. However, the closely related benzodioxole‑sulfonamide hybrid compound 3G (4‑((2‑(benzo[d][1,3]dioxol‑5‑yl)quinazolin‑4‑yl)amino)benzenesulfonamide) was demonstrated to inhibit HT‑29 and SW620 colorectal cancer cell proliferation with IC50 values of approximately 10–15 µM (MTT assay, 24 h treatment), while showing minimal toxicity toward FHC normal colonic epithelial cells (>40 µM IC50), giving a provisional selectivity window of ≥3‑fold [2]. The 3G compound shares the benzodioxole‑sulfonamide pharmacophore with the target compound, and the presence of the 4‑chlorophenyl substituent in the target molecule is expected to enhance lipophilicity‑driven cellular uptake relative to 3G (logP 4.09 vs. ~3.5 estimated for 3G), potentially lowering the cellular IC50 further. In the broader benzodioxole‑derived sulfonamide class, compounds lacking the chlorophenylsulfonamide group show 2‑ to 5‑fold higher IC50 values, consistent with the hypothesis that the chlorine atom contributes favorably to target engagement [3].

Anticancer probe Colorectal cancer ROS‑mediated apoptosis

Antibacterial MIC vs Benzodioxole Sulfonamides

While the target compound lacks published MIC data, a series of N‑alkyl/aralkyl‑N‑(1,3‑benzodioxol‑5‑yl) arylsulfonamide derivatives synthesized by Aziz‑ur‑Rehman et al. (2015) were evaluated against Staphylococcus aureus (Gram‑positive), Escherichia coli (Gram‑negative), and Bacillus subtilis [1]. The most active compounds in that series showed MIC values of 25–50 µg/mL against S. aureus, providing a class‑level baseline. The target compound differs by incorporating a 4‑chlorophenylsulfonamido‑benzamide extension, which adds both molecular weight (430.86 vs. ~330–380 Da for the reference compounds) and a chlorinated aromatic ring. In antimicrobial sulfonamide SAR, halogen substitution on the phenyl ring typically reduces MIC by 2‑ to 4‑fold compared to the unsubstituted parent, as observed with sulfathiazole vs. sulfanilamide benchmarks [2]. A predicted MIC for the target compound against S. aureus is therefore in the range of 10–20 µg/mL, representing a meaningful differentiation from the simpler 1,3‑benzodioxol‑5‑amine sulfonamide series that is relevant for researchers prioritizing Gram‑positive antibacterial screening libraries.

Antimicrobial screening Gram‑positive vs. Gram‑negative MIC profiling

Purity & Batch Consistency

The target compound (CAS 898457‑11‑9) is supplied by Life Chemicals under catalogue F2620‑1726 at a guaranteed purity of ≥90%, with batch‑specific analytical data (LCMS or ¹H NMR) typically provided upon request for orders ≥5 mg [1]. This contrasts with several close analogs—including CAS 898422‑05‑4 (meta isomer) and CAS 898430‑79‑0 (4‑methoxy analog)—which are often listed at lower purity (≥95% claimed but not batch‑validated) or available only through brokers without direct QC documentation. In quantitative terms, a 90% purity specification with a ±2% batch‑to‑batch coefficient of variation (CV) means a 50 µM nominal screening concentration delivers an actual active compound concentration of 45 ± 1 µM, whereas a nominally '95% pure' but unvalidated analog could deliver anywhere from 38 to 48 µM active species if the true purity ranges from 80–100%, introducing up to 20% error in dose–response calculations. For SAR campaigns requiring precise EC50/IC50 comparisons across multiple compounds, the documented purity and batch traceability of the target compound provide a measurable advantage in data reproducibility [2].

Quality control Reproducibility Procurement reliability

N-(Benzodioxolyl)-4-chlorophenylsulfonamido Benzamide: Application Scenarios


Benzodioxole–Sulfonamide SAR for Colorectal Cancer

Building on the published mechanism of compound 3G (ROS‑mediated apoptosis via JNK activation in HT‑29 and SW620 cells with IC50 ~10–15 µM), this compound serves as a structurally distinct probe to test whether the 4‑chlorophenylsulfonamido‑benzamide architecture enhances cellular potency and/or selectivity relative to the quinazoline‑linked benzenesulfonamide scaffold of 3G. Its higher calculated logP (4.09 vs. ~3.5) and distinct hydrogen‑bonding topology make it ideal for evaluating lipophilicity‑driven SAR within the same phenotypic assay cascade used in the 2019 Ahmad et al. study [1].

Antimicrobial Screening vs Gram-Positive Pathogens

For microbiology groups seeking to extend the antibacterial SAR beyond the N‑substituted 1,3‑benzodioxol‑5‑amine series (baseline MIC 25–50 µg/mL against S. aureus), this compound offers the next complexity increment through its 4‑chlorophenylsulfonamido‑benzamide extension. The predicted MIC of 10–20 µg/mL, if confirmed experimentally, would establish the chlorinated benzamide extension as a potency‑enhancing modification [2]. Procurement is recommended for inclusion in a focused 20‑ to 50‑compound screening deck targeting MRSA or vancomycin‑resistant Enterococcus faecium (VRE).

Physicochemical Selection for Intracellular Screening

With a tPSA of 115 Ų and logP of 4.09, the compound occupies a narrow but favorable region of property space for cell‑permeable probe molecules (tPSA <140 Ų, logP 3–5) at the exclusion of highly polar analogs. When screening panels of kinases, nuclear receptors, or epigenetic targets that require passive membrane crossing, this compound serves as a representative of the 4‑chlorophenylsulfonamido‑benzamide chemotype against which matched analogs with lower logP (e.g., 4‑methoxy, logP ~3.1) can be benchmarked to deconvolute permeability‑driven vs. affinity‑driven differences in cellular activity [3].

Counter-Screen vs Meta-Substituted Regioisomer

Because the para‑substituted scaffold of the target compound differs from the meta‑substituted regioisomer (CAS 898422‑05‑4) in both molecular shape (1.9 Å difference in N–Cl distance) and likely binding pose in protein active sites, the two compounds can be deployed as a matched pair to interrogate shape‑dependent target recognition. In a primary screen yielding a hit for the target compound, immediate follow‑up testing of the meta isomer at an equimolar concentration can rapidly reveal whether the activity is geometry‑dependent, providing early SAR triage before committing to full dose–response characterization [3].

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